(Octahydro-1H-4,7-methanoinden-5-yl)methanol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of (Octahydro-1H-4,7-methanoinden-5-yl)methanol follows established International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures. The compound carries the Chemical Abstracts Service registry number 57526-50-8 and possesses the molecular formula C₁₁H₁₈O with a molecular weight of 166.26 grams per mole. The systematic name reflects the underlying tricyclic framework derived from the indene skeleton, which has been fully saturated through hydrogenation processes.
The nomenclature indicates several key structural features through its systematic components. The prefix "octahydro" signifies the complete saturation of the original indene double bonds, resulting in a fully saturated tricyclic system. The "4,7-methano" designation describes the methylene bridge that connects specific positions within the ring system, creating the characteristic rigid three-dimensional structure. The "1H-" notation specifies the specific hydrogen substitution pattern, while the "5-yl" portion indicates the attachment point for the methanol functional group.
Alternative naming conventions for this compound include several synonymous designations that emphasize different aspects of its structure. The compound is also known as 4,7-Methano-1H-indene-5-methanol, octahydro-, which emphasizes the methanol substitution pattern. Additional systematic names include tricyclodecanemethanol, which highlights the tricyclic decane backbone structure, and this compound, which provides a more descriptive approach to the substitution pattern.
The International Chemical Identifier system provides a standardized representation of the molecular structure through the InChI notation: InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2. This notation systematically encodes the connectivity and hydrogen distribution within the molecule, providing an unambiguous representation that can be interpreted by computational systems worldwide.
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRVWPULGKMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863630 | |
| Record name | (Octahydro-1H-4,7-methanoinden-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-50-8 | |
| Record name | Octahydro-4,7-methano-1H-indene-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclodecanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octahydro-1H-4,7-methanoinden-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-4,7-methano-1H-indene-5-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Addition to Octahydro-4,7-methanoinden-5-one
This method involves the nucleophilic addition of a methyl Grignard reagent to the ketone precursor octahydro-4,7-methanoinden-5-one to yield the corresponding secondary alcohol, (Octahydro-1H-4,7-methanoinden-5-yl)methanol.
- A flame-dried 5-L 3-necked flask is equipped with a mechanical stirrer, addition funnel condenser, and thermocouple.
- Methyl magnesium bromide (3 M solution in tetrahydrofuran) is charged under nitrogen atmosphere.
- The reaction mixture is cooled to 15-20 °C using an isopropyl alcohol cooling bath.
- Octahydro-4,7-methanoinden-5-one (649 g, 4.32 mol) is added dropwise over 3-4 hours.
- The temperature is allowed to rise to 25-30 °C and maintained at 30 °C for an additional hour.
- The reaction is quenched with acetic acid (279 g, 4.5 mol) and ice.
- The organic layer is separated, yielding crude 5-methyl-octahydro-4,7-methanoinden-5-ol with approximately 90% yield (650 g).
- The product mixture contains multiple stereoisomers due to chiral centers.
- Separation and purification can be achieved by distillation, silica gel chromatography (HPLC), or gas chromatography (GC trapping).
- Characterization by ^1H NMR confirms the structure and purity.
Hydroformylation of Hexahydro-4,7-methanoindene Isomers
This approach involves hydroformylation of hexahydro-4,7-methanoindene isomers to produce octahydro-4,7-methano-1H-indene-5-acetaldehyde, which can be further converted to the alcohol.
- A 4 L Zipper Clave reactor is charged with hexahydro-4,7-methanoindene isomers (533 g, 3.6 mol) and carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst.
- The reactor is flushed with nitrogen and syngas (CO/H2, 50:50 vol).
- The reaction is pressurized to 300 psig with syngas and heated to 120 °C.
- Reaction completion is typically reached after ~2.5 hours, monitored by gas-liquid chromatography (GLC).
- The crude product is distilled to afford a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde (major) and 6-methyl-octahydro-4,7-methanoindene-5-carbaldehyde (minor) in an 88% total yield.
- Subsequent reduction of the aldehyde to the corresponding alcohol can be performed using standard reducing agents (e.g., NaBH4 or catalytic hydrogenation).
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Addition | MeMgBr in THF, quench with HOAc and ice | 15-30 | 3-4 h + 1 h | 90 | Produces 5-methyl-octahydro-4,7-methanoinden-5-ol |
| Hydroformylation | Hexahydro-4,7-methanoindene, Rh catalyst, syngas | 120 | ~2.5 h | 88 | Produces aldehyde mixture; further reduction needed |
| Aldehyde Reduction (post-hydroformylation) | NaBH4 or catalytic hydrogenation | Ambient to mild | 1-3 h | High | Converts aldehyde to this compound |
- The Grignard addition method is straightforward and provides high yields with relatively mild conditions, but requires careful control of moisture and temperature.
- The hydroformylation route allows for the introduction of aldehyde functionality on the bicyclic framework, which can be selectively reduced to the alcohol.
- Both methods yield products as isomeric mixtures due to multiple stereocenters; separation of isomers can be achieved by chromatographic techniques.
- The choice of method depends on available starting materials, scale, and desired purity or isomeric composition.
- Analytical characterization typically involves ^1H NMR, GC, and HPLC to confirm structure and purity.
The preparation of this compound is well-documented through established synthetic routes involving Grignard addition to octahydro-4,7-methanoinden-5-one or hydroformylation of hexahydro-4,7-methanoindene followed by reduction. Both methods offer efficient access to this bicyclic alcohol with good yields and manageable reaction conditions. The presence of chiral centers necessitates consideration of isomeric mixtures and purification strategies. These preparation methods are supported by detailed experimental procedures and analytical data from patent literature and related research sources.
Chemical Reactions Analysis
Esterification Reactions
(Octahydro-1H-4,7-methanoinden-5-yl)methanol undergoes esterification to form derivatives with enhanced olfactory properties.
Phosphorylation Reaction
The compound reacts with phosphorous acid to form phosphorous acid–this compound :
Conditions : Solvent-mediated reaction in THF or DMF at 60–80°C.
Applications : Intermediate for organophosphorus compounds in catalysis.
Oxidation Reactions
The primary alcohol group can be oxidized to aldehydes or ketones under controlled conditions.
Hydroformylation
While direct hydroformylation of This compound is not explicitly documented, its structural analogs (e.g., hexahydro-4,7-methano-indene isomers) undergo rhodium-catalyzed hydroformylation with syngas (CO/H):
Conditions :
-
Catalyst : Rhodium hydrido tris(triphenylphosphine) (Rh-42)
-
Pressure : 300 psig syngas (50:50 CO/H)
-
Temperature : 120°C
Grignard Reaction Precursor
The compound can be synthesized via Grignard addition to a ketone precursor, octahydro-4,7-methano-inden-5-one :
Conditions :
| Step | Detail |
|---|---|
| Quenching Agent | Acetic acid |
| Purification | Distillation |
Dehydration to Alkenes
Dehydration of This compound derivatives produces alkenes for further functionalization:
Conditions :
-
Catalyst : p-Toluenesulfonic acid (PTSA, 2% w/w)
-
Solvent : Toluene
-
Temperature : 120–135°C (reflux)
Hydrogenation
The compound or its derivatives can undergo hydrogenation to saturate double bonds:
Conditions :
Scientific Research Applications
Fragrance Enhancement
One of the primary applications of (Octahydro-1H-4,7-methanoinden-5-yl)methanol is in the fragrance industry. It is utilized as a fragrance material due to its ability to enhance and modify olfactory characteristics in various products:
- Perfumes and Colognes : The compound is incorporated into perfume formulations to provide floral, sweet, and woody notes, which enrich the overall scent profile .
- Personal Care Products : It is used in soaps, shower gels, and hair care products to impart pleasant fragrances .
- Household Products : The compound can also be found in air fresheners and cleaning agents, contributing to their scent profiles .
Case Studies
Several patents highlight the use of this compound in fragrance formulations:
- Patent US20130109761A1 discusses the incorporation of octahydro-4,7-methano-indene derivatives into perfumes to enhance their fragrance characteristics. The study emphasizes the versatility of these compounds in achieving desired olfactory effects across a range of products .
- Patent US8633144B2 further elaborates on the use of this compound in personal care items, detailing specific formulations that leverage its aromatic properties to improve consumer appeal .
Recent research has indicated that this compound may possess various biological activities:
Hormonal Modulation
Research suggests that derivatives of this compound exhibit estrogenic effects , influencing endocrine functions. Studies involving animal models have shown alterations in reproductive parameters such as estrous cycles and ovarian follicle counts.
Antiviral Properties
Certain derivatives have demonstrated potential antiviral activity against viruses like influenza A and Coxsackie B4. In vitro assays have been conducted to determine their efficacy, showcasing promising inhibitory concentrations (IC50) against these viruses.
Summary of Biological Applications
| Activity | Description |
|---|---|
| Hormonal Modulation | Influences endocrine functions with estrogenic effects observed in animal studies |
| Antiviral Activity | Efficacy against influenza A and Coxsackie B4 demonstrated in vitro |
Mechanism of Action
The mechanism by which octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Derivatives
(6-Methyl-octahydro-4,7-methano-inden-5-yl)-methanol
- Structure : Methyl substitution at the 6-position of the bicyclic core.
- Synthesis : Prepared via hydrogenation of aldehyde precursors (Example VII, ).
- Properties : Exhibits similar olfactory characteristics to the parent compound but with enhanced stability due to steric hindrance from the methyl group.
- Application : Used in high-end fragrances for its nuanced scent profile .
Octahydro-1H-4,7-methanoinden-5-yl methacrylate
- Structure : Methacrylate ester derivative.
- Synthesis : Derived via esterification of the alcohol with methacrylic acid (–13, 16).
- Properties :
- Molecular Weight : 220.31 g/mol.
- Purity : ≥95% (stabilized with MEHQ).
- Physical Form : Clear liquid.
- Application: Key monomer in high-performance copolymers (e.g., dicyclopentanyl methacrylate) for low-hygroscopicity polymers and adhesives .
Octahydro-1H-4,7-methanoinden-5-yl formate
- Structure : Formate ester derivative.
- Synthesis : Esterification with formic acid.
- Properties :
- Molecular Formula : C₁₁H₁₆O₂.
- CAS : 13899-23-3.
- Application: Potential use in flavoring agents or intermediates for bioactive molecules .
2-((Octahydro-1H-4,7-methanoinden-5-yl)amino)propan-1-ol
Pharmacologically Active Derivatives
(Octahydro-1H-4,7-methanoinden-5-yl)-based CDK9 Inhibitors
- Example: (4-Amino-2-((octahydro-1H-4,7-methanoinden-5-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone.
- Activity : IC₅₀ values ranging from 29.0 to 65.3 nM against CDK7.
- Application : Anticancer agents targeting cyclin-dependent kinases .
CXCR2 Antagonists
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound (Octahydro-1H-4,7-methanoinden-5-yl)methanol , also known by its CAS number 57526-50-8 , is a cyclic alcohol with potential applications in fragrance and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a substrate for cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics and endogenous compounds. The compound's interaction with these enzymes can lead to:
- Oxidation : Conversion to more polar metabolites, enhancing solubility and excretion.
- Reduction : Formation of alcohols from ketones.
- Substitution Reactions : Leading to various derivatives that may exhibit distinct biological activities.
Biochemical Pathways
Research indicates that the compound participates in several metabolic pathways:
- Cytochrome P450 Pathway : Involves oxidation reactions that modify the compound, potentially affecting its biological activity.
- Phase II Metabolism : Conjugation reactions that further enhance the elimination of metabolites.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance:
- A study reported significant inhibition of Staphylococcus aureus and Escherichia coli at certain concentrations.
Cytotoxic Effects
In vitro assays indicate that the compound may possess cytotoxic effects on cancer cell lines. Research findings suggest:
- The compound induces apoptosis in specific cancer cells, potentially through oxidative stress mechanisms.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated:
| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of the compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Oxidative stress induction |
Safety and Toxicology
While preliminary studies indicate potential therapeutic applications, safety profiles must be established through extensive toxicological assessments. Current data suggest low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Octahydro-1H-4,7-methanoinden-5-yl)methanol, and how can regioisomeric byproducts be minimized?
- Methodology : Bromination of the parent hydrocarbon (octahydro-1H-4,7-methanoindene) under thermal or photochemical conditions is a precursor step. For example, allylic bromination of the five-membered ring in octahydro-1H-4,7-methanoindene yields brominated intermediates, which can undergo substitution or reduction to form the methanol derivative . Optimize reaction temperature (e.g., 150°C in CCl₄) and stoichiometry to reduce tribromo/pentabromo byproducts (e.g., 16% yield for desired product vs. 3% for minor byproducts) .
- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, focusing on δ 1.15–2.35 ppm (bridgehead protons) and δ 24.5–51.8 ppm (quaternary carbons) .
Q. How should researchers address instability or polymerization during storage of this compound?
- Stabilization : Add 50–100 ppm MEHQ (4-methoxyphenol) to inhibit radical polymerization, as demonstrated for structurally related methacrylate esters . Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Monitoring : Regularly perform GC-MS or HPLC to detect degradation products (e.g., aldehydes or dimers).
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- Techniques :
- X-ray crystallography : Resolve bridgehead stereochemistry (e.g., endo vs. exo configurations) .
- Vibrational circular dichroism (VCD) : Differentiate enantiomers using C–O and C–H stretching modes (1,700–1,100 cm⁻¹) .
- Reference Data : Compare IR spectra with octahydro-1H-4,7-methanoindene derivatives (e.g., νmax 3004 cm⁻¹ for C–H stretches) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in copolymer networks?
- Approach : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. For example, the bicyclic framework exhibits pyramidalized π-orbitals, making it prone to allylic bromination or radical reactions .
- Application : Design copolymers with high Tg (>200°C) by simulating crosslinking efficiency with cyanate esters (e.g., DOCy monomer in ) .
Q. What mechanistic insights explain contradictions in bromination product distributions across studies?
- Key Factors :
- Temperature : Thermal bromination favors thermodynamically stable tetrabromides (e.g., 1,3,4,7-tetrabromo derivatives), while photochemical reactions promote kinetic products .
- Solvent polarity : Nonpolar solvents (e.g., CCl₄) stabilize bromonium ion intermediates, altering regioselectivity .
Q. How can structure-activity relationships (SAR) guide the use of this compound in kinase inhibitors?
- Case Study : In CDK9 inhibitors ( ), the bicyclic moiety enhances binding to hydrophobic pockets. Replace the methacrylate group with methanol to modulate solubility (LogP reduction from 2.93 to ~1.8) while retaining steric bulk .
- Experimental Design :
- Synthesize analogs with varying bridgehead substituents.
- Assess IC₅₀ via kinase inhibition assays (e.g., ATP-competitive binding).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
